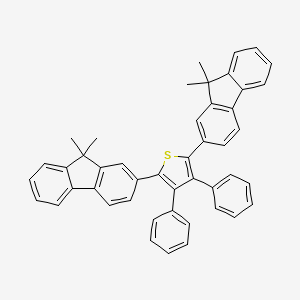
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene is an organic compound that belongs to the class of thiophenes This compound is characterized by its unique structure, which includes two 9,9-dimethyl-9H-fluoren-2-yl groups and a 3,4-diphenylthiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene typically involves the following steps:
Formation of 9,9-dimethyl-9H-fluoren-2-yl groups: This step involves the synthesis of 9,9-dimethyl-9H-fluorene, which is then functionalized to form the 2-yl derivative.
Coupling with 3,4-diphenylthiophene: The 9,9-dimethyl-9H-fluoren-2-yl groups are then coupled with 3,4-diphenylthiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include palladium catalysts, boronic acids, and appropriate solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes, receptors, and other biomolecules, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dimethyl-9H-fluorene: A precursor in the synthesis of the target compound.
3,4-Diphenylthiophene: The core structure of the target compound.
Other substituted thiophenes: Compounds with similar thiophene cores but different substituents.
Uniqueness
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene is unique due to its combination of 9,9-dimethyl-9H-fluoren-2-yl groups and a 3,4-diphenylthiophene core. This unique structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
848684-57-1 |
|---|---|
Molekularformel |
C46H36S |
Molekulargewicht |
620.8 g/mol |
IUPAC-Name |
2,5-bis(9,9-dimethylfluoren-2-yl)-3,4-diphenylthiophene |
InChI |
InChI=1S/C46H36S/c1-45(2)37-21-13-11-19-33(37)35-25-23-31(27-39(35)45)43-41(29-15-7-5-8-16-29)42(30-17-9-6-10-18-30)44(47-43)32-24-26-36-34-20-12-14-22-38(34)46(3,4)40(36)28-32/h5-28H,1-4H3 |
InChI-Schlüssel |
RAXKYXFEKYTRFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C(=C(S4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C8=CC=CC=C8)C9=CC=CC=C9)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


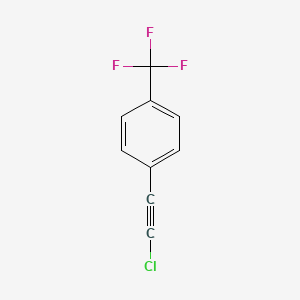
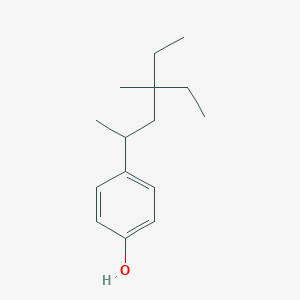
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14194055.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194064.png)
![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194072.png)
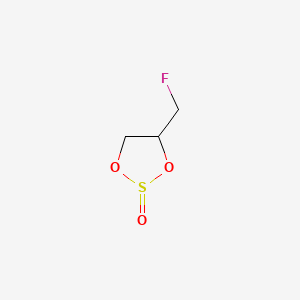
![Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14194088.png)
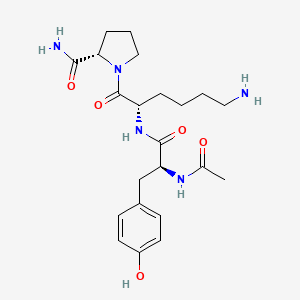
![3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14194100.png)
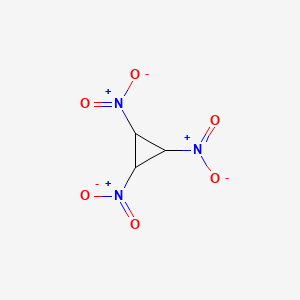
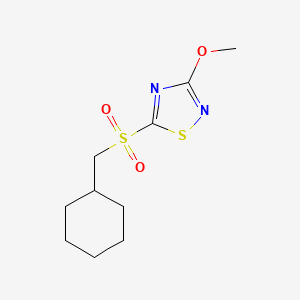
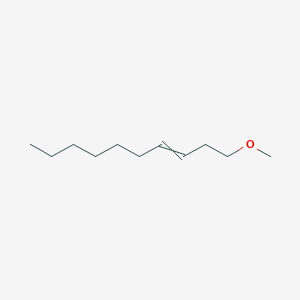
![6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol](/img/structure/B14194131.png)
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
